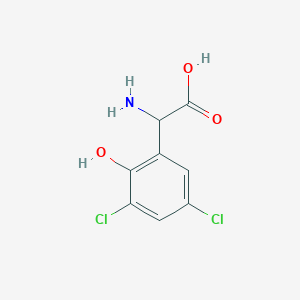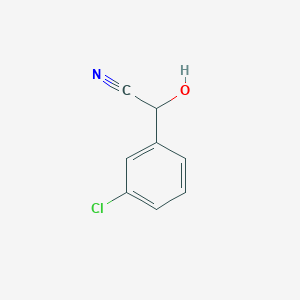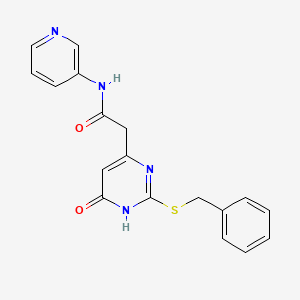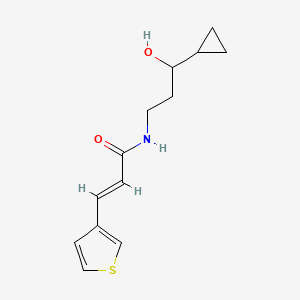
N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide” is a chemical compound. It is related to a class of compounds known as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of these compounds involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include alkylation reactions . More specific information about the chemical reactions of “N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide” is not available in the search results.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide, also known as N-(4-{[2-(4-phenylpiperazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide:
Anticonvulsant Activity
This compound has shown significant potential as an anticonvulsant agent. Research indicates that derivatives of this compound can effectively reduce seizure activity in animal models. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in the propagation of epileptic seizures .
Antibacterial Properties
The compound exhibits antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli. This is attributed to its ability to disrupt bacterial cell wall synthesis and function. Studies have shown that modifications to the piperazine moiety can enhance its antibacterial efficacy .
Anticancer Potential
Research has explored the anticancer properties of this compound, especially against colon cancer cell lines. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. The compound’s structure allows it to interact with key proteins involved in cancer cell survival and proliferation .
Anxiolytic Effects
The compound has been evaluated for its anxiolytic (anti-anxiety) effects. It acts on the central nervous system by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This makes it a potential candidate for the development of new anxiolytic medications .
Antifungal Activity
In addition to its antibacterial properties, this compound also shows antifungal activity. It has been tested against various fungal strains and has demonstrated the ability to inhibit fungal growth. This is particularly useful in treating fungal infections that are resistant to conventional antifungal drugs .
Neuroprotective Effects
The compound has neuroprotective properties, which are beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It helps in reducing oxidative stress and inflammation in neuronal cells, thereby protecting them from damage .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis .
Antioxidant Activity
The compound has been found to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This is beneficial in preventing cellular damage and aging, and it also has potential applications in the development of anti-aging therapies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-2-21(26)23-18-8-10-20(11-9-18)29(27,28)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11,22H,2,12-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOIIEISPJXLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2657038.png)





![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)

![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)
![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)
